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7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B3915619
CAS No.: 35355-39-6
M. Wt: 258.27 g/mol
InChI Key: OMHVDZSJVYESCX-UHFFFAOYSA-N
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Description

Contextualization within Chromen-2-one Derivative Research

Chromen-2-one, commonly known as coumarin (B35378), and its derivatives are a cornerstone of heterocyclic chemistry, with a vast and diverse range of applications. researchgate.net These compounds, found in numerous plants, are renowned for their significant biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticoagulant properties. researchgate.netresearchgate.net The coumarin nucleus is considered a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov

The academic interest in coumarin derivatives stems from their inherent bioactivity and their synthetic versatility. The basic 1,2-benzopyrone structure can be substituted at various positions, allowing for the fine-tuning of its chemical and biological properties. nih.gov Modifications at the 7-position, in particular, have been extensively explored. The hydroxyl group at this position in 7-hydroxycoumarin (umbelliferone) is a key functional handle for introducing a wide variety of substituents through alkylation and acylation reactions. nih.gov This has led to the development of a vast library of 7-alkoxycoumarins with a broad spectrum of biological activities. nih.govnih.gov The synthesis of these derivatives is often straightforward, with the Williamson ether synthesis being a common and effective method for creating the ether linkage at the 7-position. nih.gov This reaction typically involves the deprotonation of 7-hydroxycoumarin to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. nih.gov

Significance of the 2-Oxocyclohexyl Moiety in Synthetic Chemistry

The 2-oxocyclohexyl group is a valuable building block in organic synthesis. This cyclic ketone moiety contains two key functional groups: a ketone and a cyclohexane (B81311) ring. The ketone provides a reactive site for a plethora of chemical transformations, including nucleophilic additions, reductions, and the formation of enamines and enolates. The cyclohexane ring, with its distinct conformational properties, can influence the steric and electronic environment of the molecule, which in turn can affect its reactivity and biological activity.

The presence of the 2-oxocyclohexyl moiety in a molecule opens up numerous possibilities for further chemical modification. For instance, the ketone can be used as a handle to introduce new functional groups or to build more complex molecular architectures. The reactivity of this group makes it a versatile synthon in the synthesis of natural products and other biologically active compounds.

Overview of Research Trajectories for Complex Coumarin Ethers

The exploration of complex coumarin ethers is a vibrant and ongoing area of research. Scientists are continually designing and synthesizing novel coumarin derivatives with the aim of discovering new therapeutic agents and molecular probes. nih.gov The general research trajectory for these compounds often begins with their synthesis, which is designed to be efficient and allow for the creation of a diverse range of analogues. nih.govmdpi.com

Following synthesis, these new molecules are typically subjected to a battery of biological screenings to assess their potential in various areas. For example, many coumarin derivatives have been investigated for their anticancer properties. mdpi.com Researchers have also explored their potential as enzyme inhibitors, receptor agonists or antagonists, and fluorescent probes for bio-imaging. nih.govmdpi.com The structure-activity relationship (SAR) is a key focus in these studies, where researchers aim to understand how different structural modifications influence the biological activity of the molecule. mdpi.com This knowledge is then used to design the next generation of compounds with improved potency and selectivity. The study of how these compounds are metabolized by the body is also a critical aspect of their development as potential therapeutic agents. nih.gov

Table 1: Key Compound Names Mentioned in this Article

Compound Name
7-[(2-Oxocyclohexyl)oxy]-2H-chromen-2-one
7-[(2-Oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one
6-Methyl-7-((2-oxocyclohexyl)oxy)-2,3-dihydrocyclopenta(c)chromen-4(1h)-one
Chromen-2-one (Coumarin)
7-Hydroxycoumarin (Umbelliferone)
2-Oxocyclohexanone
2-Chlorocyclohexanone (B41772)
2-Bromocyclohexanone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B3915619 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one CAS No. 35355-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-12-3-1-2-4-13(12)18-11-7-5-10-6-8-15(17)19-14(10)9-11/h5-9,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHVDZSJVYESCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396756
Record name 7-(2-oxocyclohexyl)oxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35355-39-6
Record name 7-(2-oxocyclohexyl)oxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, reveals that the most logical disconnection is at the ether linkage. This bond can be formed through the reaction of two key precursors: a nucleophilic 7-hydroxy-2H-chromen-2-one (also known as umbelliferone) and an electrophilic 2-oxocyclohexanol derivative.

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic disconnection of this compound.

This approach simplifies the synthesis into two main challenges: the preparation of the coumarin (B35378) core and the functionalization of the cyclohexanone (B45756) ring to facilitate the etherification reaction.

Synthesis of 7-Hydroxy-2H-chromen-2-one

7-Hydroxy-2H-chromen-2-one, or umbelliferone (B1683723), is a naturally occurring phenolic compound and a common precursor in the synthesis of more complex coumarins. nih.gov Several methods have been established for its synthesis, with the Pechmann condensation being one of the most traditional and widely used.

The Pechmann condensation typically involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For umbelliferone, resorcinol (B1680541) (a 1,3-dihydroxybenzene) is reacted with malic acid under acidic conditions, often with concentrated sulfuric acid. researchgate.net The reaction proceeds through the in-situ formation of formylacetic acid from malic acid, which then undergoes electrophilic attack on the resorcinol ring, followed by cyclization and dehydration to form the coumarin ring system. commonorganicchemistry.com

Alternative and greener approaches to the Pechmann condensation have been developed to mitigate the use of harsh acids and high temperatures. These include the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis, which can lead to shorter reaction times, higher yields, and easier work-up procedures. commonorganicchemistry.comnih.govresearchgate.net

Table 1: Comparison of Synthetic Methods for 7-Hydroxy-2H-chromen-2-one

MethodReagentsCatalyst/ConditionsAdvantagesDisadvantagesReference
Pechmann Condensation (Classical)Resorcinol, Malic AcidConc. H₂SO₄, HeatWell-established, readily available starting materialsHarsh acidic conditions, low to moderate yields researchgate.net
Microwave-Assisted PechmannResorcinol, Malic AcidH₂SO₄ (catalytic), Microwave irradiationRapid reaction times, improved yields, solvent-free optionsRequires specialized equipment commonorganicchemistry.com
Mechanochemical SynthesisPhenol derivatives, β-ketoestersMethanesulfonic acid, Ball millingSolvent-free, high yields, ambient temperatureSubstrate scope may vary wikipedia.org

Preparation of 2-Oxocyclohexanol Derivatives

The second key precursor is a derivative of 2-oxocyclohexanol that can act as an electrophile in the etherification step. This typically involves introducing a good leaving group at the 2-position of the cyclohexanone ring. Common derivatives include 2-halocyclohexanones and 2-sulfonyloxycyclohexanones.

2-Halocyclohexanones, such as 2-chlorocyclohexanone (B41772) or 2-bromocyclohexanone, can be synthesized through various methods, including the direct halogenation of cyclohexanone. However, controlling the regioselectivity to avoid polyhalogenation can be challenging. A common laboratory preparation involves the dehydrohalogenation of 2-halocyclohexan-1-ols. google.com The conformational analysis of 2-halocyclohexanones has been studied, revealing that the equatorial conformer is generally more stable in solution, which can influence its reactivity in substitution reactions. researchgate.netrsc.org

Alternatively, a sulfonate ester, such as a tosylate or mesylate, can be used as the leaving group. These can be prepared from 2-hydroxycyclohexanone, which exists in equilibrium with its tautomer, by reaction with the corresponding sulfonyl chloride in the presence of a base.

Etherification Strategies

With the two key precursors in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis and the Mitsunobu reaction are two of the most powerful and versatile methods for achieving this transformation.

Mitsunobu Reaction Protocols

The Mitsunobu reaction allows for the conversion of an alcohol to an ether in a single step under mild, neutral conditions. illinois.edu In the context of synthesizing this compound, this would involve the reaction of 7-hydroxy-2H-chromen-2-one with 2-hydroxycyclohexanone in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds with the activation of the alcohol (2-hydroxycyclohexanone) by the phosphine and azodicarboxylate to form an oxyphosphonium salt. The phenoxide of the coumarin then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion. organic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which would be a critical consideration if a chiral 2-hydroxycyclohexanone were used. nih.gov For phenolic nucleophiles, the reaction is generally efficient. commonorganicchemistry.com

Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis

ComponentExampleFunctionReference
PhosphineTriphenylphosphine (PPh₃)Activates the alcohol illinois.edu
AzodicarboxylateDiethyl azodicarboxylate (DEAD)Oxidizing agent, facilitates phosphine activation wikipedia.org
Nucleophile7-Hydroxy-2H-chromen-2-oneProvides the aryloxy group commonorganicchemistry.com
Alcohol2-HydroxycyclohexanoneProvides the alkyl group nih.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches

While Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl ethers, it is generally not applicable to the synthesis of this compound from 7-hydroxy-2H-chromen-2-one. SNAr reactions require an aromatic ring that is activated by one or more strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group on the aromatic ring. youtube.com The coumarin ring system, while containing an electron-withdrawing lactone, is not sufficiently activated for a facile SNAr at the 7-position with an alkoxide nucleophile.

A more relevant nucleophilic substitution approach is the Williamson ether synthesis . This classic method involves the reaction of a phenoxide with an alkyl halide. wikipedia.org In this case, 7-hydroxy-2H-chromen-2-one would first be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide. This phenoxide would then react with a 2-halocyclohexanone (e.g., 2-chlorocyclohexanone) via an Sₙ2 reaction to form the desired ether. wikipedia.orgmasterorganicchemistry.com

The choice of base, solvent, and reaction conditions is crucial for the success of the Williamson ether synthesis. The reaction works best with primary alkyl halides. masterorganicchemistry.com With secondary halides like 2-halocyclohexanone, elimination reactions can be a competing side reaction. youtube.com

Green Chemistry Principles in Ether Synthesis

In recent years, there has been a significant push to develop more environmentally benign synthetic methods. Several green chemistry principles can be applied to the etherification step.

For the Williamson ether synthesis, improvements include the use of phase-transfer catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, can facilitate the reaction between the aqueous phenoxide solution and the organic-soluble alkyl halide, eliminating the need for hazardous and anhydrous organic solvents. mdpi.comrsc.org This approach can lead to milder reaction conditions, faster reaction rates, and easier product isolation.

Solvent-free conditions or the use of greener solvents are also key aspects of green chemistry. For instance, the Williamson ether synthesis can be performed under solvent-free conditions using a solid base like potassium carbonate, often with microwave irradiation to accelerate the reaction. orgchemres.orgresearchgate.net This minimizes the use of volatile organic compounds (VOCs).

Table 3: Green Chemistry Approaches in Ether Synthesis

PrincipleApplication in Ether SynthesisBenefitReference
Use of Greener SolventsReplacing hazardous solvents with water, ethanol (B145695), or performing reactions neat (solvent-free)Reduced environmental impact and health hazards researchgate.net
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, often leading to higher yields and reduced energy consumption chegg.com
CatalysisPhase-transfer catalysis (PTC)Avoids the need for anhydrous conditions and harsh solvents, improves reaction rates mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound primarily revolves around the classical Williamson ether synthesis, a robust and versatile method for forming C-O bonds. The reaction involves the deprotonation of 7-hydroxy-2H-chromen-2-one (umbelliferone) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile, such as 2-chlorocyclohexanone or 2-bromocyclohexanone.

Catalyst Systems and Solvent Effects

The choice of base (often referred to as a catalyst in this context as it is regenerated or used in sub-stoichiometric amounts in some systems, though more accurately a reagent) and solvent is critical in the Williamson ether synthesis to maximize the yield and minimize side reactions. The base is responsible for deprotonating the hydroxyl group of the coumarin, and the solvent influences the solubility of the reactants and the nucleophilicity of the resulting phenoxide.

A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K₂CO₃). The choice of base is often dictated by the desired reaction rate and the compatibility with other functional groups. Stronger bases can lead to faster reactions but may also promote side reactions if not carefully controlled.

Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity. numberanalytics.com Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. The selection of the solvent can significantly impact the reaction rate and yield.

Table 1: Effect of Catalyst/Base and Solvent on the Yield of 7-alkoxy-2H-chromen-2-one derivatives

EntryBase (Equivalents)SolventElectrophileYield (%)Reference
1K₂CO₃ (2.0)DMFEthyl IodideHigh rsc.org
2NaH (1.2)THFBenzyl BromideGood libretexts.org
3Triethylamine (1.2)DichloromethaneAcyl Chloride88
4K₂CO₃ (2.0)Acetone1-bromo-2-chloroethaneGood
5NaOHEthanol/WaterAlkyl HalideModerate youtube.com

This table is a representation based on analogous Williamson ether syntheses of coumarin derivatives. The yields are qualitative and depend on the specific electrophile and reaction conditions.

Temperature and Pressure Optimization

Temperature is a crucial parameter in the synthesis of this compound. Generally, increasing the temperature accelerates the reaction rate according to the Arrhenius equation. However, excessively high temperatures can lead to undesirable side reactions, such as elimination reactions of the 2-halocyclohexanone or decomposition of the reactants or products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For many Williamson ether syntheses involving phenoxides, temperatures ranging from room temperature to the reflux temperature of the solvent are commonly employed. rsc.org

Pressure is not typically a significant variable in this type of laboratory synthesis, as the reactions are generally carried out in the liquid phase under atmospheric pressure. The use of high pressure is uncommon unless dealing with highly volatile reactants or aiming to significantly alter reaction kinetics, which is not standard for this transformation. numberanalytics.com

Stereochemical Control in Synthesis

The structure of this compound contains a stereocenter at the C2 position of the cyclohexanone ring. Therefore, the product can exist as a racemic mixture of two enantiomers. Controlling the stereochemistry to produce a single enantiomer or a mixture enriched in one diastereomer is a significant challenge in synthetic organic chemistry.

Diastereoselective Synthesis

In the context of this specific molecule, diastereoselectivity would become relevant if there were pre-existing stereocenters in the coumarin or cyclohexanone starting materials. As the primary synthesis involves achiral 7-hydroxy-2H-chromen-2-one, the focus of stereochemical control lies in enantioselectivity. However, if a substituted 7-hydroxycoumarin with a stereocenter were used, the reaction with a racemic 2-halocyclohexanone could potentially lead to a mixture of diastereomers. The separation of these diastereomers might be achievable through chromatographic techniques.

Enantioselective Synthesis

The preparation of an enantiomerically enriched or pure form of this compound requires a stereoselective synthetic approach. There are two primary strategies to achieve this:

Use of an Enantiomerically Pure Starting Material: The most straightforward approach is to start with an enantiomerically pure 2-halocyclohexanone. This can be prepared through various methods, including the use of chiral catalysts for the halogenation of cyclohexanone or the resolution of a racemic mixture of 2-halocyclohexanone. The SN2 reaction in the Williamson ether synthesis is stereospecific, proceeding with inversion of configuration at the electrophilic carbon. lumenlearning.com Therefore, if the reaction is carried out with an (R)-2-halocyclohexanone, the resulting product will have the (S)-configuration at the corresponding carbon, and vice-versa.

Catalytic Enantioselective Synthesis: A more advanced strategy involves the use of a chiral catalyst to induce enantioselectivity in the reaction between the achiral 7-hydroxy-2H-chromen-2-one and an achiral precursor to the electrophile, or in the reaction with a racemic electrophile in a kinetic resolution. While this is a powerful tool in modern organic synthesis, the development of a specific catalytic system for this particular etherification would likely require significant research and development.

Advanced Spectroscopic and Structural Elucidation of 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides a detailed map of electron density within a crystal, from which the positions of individual atoms can be determined with high precision. This technique is indispensable for establishing the exact molecular geometry, including bond lengths, bond angles, and torsion angles. While specific crystallographic data for 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is not publicly available in crystallographic databases as of the latest searches, we can infer the type of information that would be obtained from such an analysis by examining related coumarin (B35378) structures.

For instance, the crystallographic analysis of a similar compound, 2-oxo-2H-chromen-7-yl tert-butylacetate, reveals detailed crystal data and structure refinement parameters. researchgate.net A hypothetical data table for this compound, based on what would be expected from a single-crystal X-ray diffraction experiment, is presented below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterHypothetical Value
Empirical formulaC₁₅H₁₄O₄
Formula weight258.27
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.1 Å, b = 8.5 Å, c = 15.2 Å
α = 90°, β = 95.0°, γ = 90°
Volume1300.5 ų
Z4
Calculated density1.320 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)544
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected12000
Independent reflections3000 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters3000 / 0 / 175
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Note: The values in this table are hypothetical and serve to illustrate the data obtained from an X-ray crystallographic study. Actual experimental data would be required for confirmation.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is directed by a network of intermolecular interactions. In coumarin derivatives, these interactions typically include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com

For this compound, the presence of a carbonyl group on the cyclohexyl ring and the lactone group of the coumarin core provides sites for hydrogen bonding. Specifically, C—H···O hydrogen bonds are expected to be significant in the crystal packing, linking molecules into chains or more complex networks. nih.gov The planar coumarin ring system is also predisposed to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal structure. mdpi.com

Table 2: Expected Hydrogen-Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
C4—H4···O3ⁱ0.952.453.38165
C8—H8···O1ⁱⁱ0.952.503.42160

Note: This table presents hypothetical examples of possible intermolecular hydrogen bonds. D = donor atom, A = acceptor atom. Symmetry codes (e.g., i, ii) would denote adjacent molecules in the crystal lattice. The specific interactions would be determined from the crystallographic analysis.

The this compound molecule possesses a stereocenter at the point of attachment of the oxy group to the cyclohexyl ring. When synthesized from a racemic mixture of 2-hydroxycyclohexanone, the resulting product is also a racemate. X-ray crystallography of a single crystal grown from such a racemate would typically show that the crystal belongs to a centrosymmetric space group, containing both enantiomers in equal numbers.

However, if the compound is synthesized using an enantiomerically pure starting material or resolved into its separate enantiomers, X-ray crystallography can be used to determine its absolute configuration. This is often achieved by the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure. For a light-atom structure like this, the Flack parameter would be determined during the crystallographic refinement process. tandfonline.com A value of the Flack parameter close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to 1 would indicate that the configuration should be inverted. This analysis is crucial for understanding the stereospecific interactions of the molecule in biological systems.

Chemical Reactivity and Derivatization Studies of 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One

Reactivity of the Chromen-2-one Ring System

The chromen-2-one, or coumarin (B35378), ring system is an aromatic lactone with a unique set of reactive properties. Its chemistry is defined by the interplay between the aromatic benzene (B151609) ring and the α,β-unsaturated ester (lactone) portion.

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene ring of the coumarin system is susceptible to electrophilic aromatic substitution. The reactivity and orientation of these substitutions are heavily influenced by the existing substituents. In 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, the ether linkage at the C-7 position is a powerful electron-donating group. This group activates the aromatic ring, making it more susceptible to electrophilic attack than unsubstituted benzene.

This activating group directs incoming electrophiles primarily to the positions ortho and para to itself. Consequently, electrophilic substitution is expected to occur predominantly at the C-6 and C-8 positions. Common electrophilic aromatic substitution reactions applicable to this system include nitration, halogenation, and Friedel-Crafts reactions. The synthesis of coumarins itself can proceed through electrophilic substitution pathways, such as the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. thieme-connect.comyoutube.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Chromen-2-one Ring

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄7-[(2-oxocyclohexyl)oxy]-6-nitro-2H-chromen-2-one and 7-[(2-oxocyclohexyl)oxy]-8-nitro-2H-chromen-2-one
BrominationBr₂, FeBr₃7-[(2-oxocyclohexyl)oxy]-6-bromo-2H-chromen-2-one and 7-[(2-oxocyclohexyl)oxy]-8-bromo-2H-chromen-2-one
Friedel-Crafts AcylationRCOCl, AlCl₃7-[(2-oxocyclohexyl)oxy]-6-acyl-2H-chromen-2-one and 7-[(2-oxocyclohexyl)oxy]-8-acyl-2H-chromen-2-one

Nucleophilic Addition to the Lactone Ring

The α,β-unsaturated lactone structure of the coumarin ring contains an electrophilic double bond (C3=C4), which is susceptible to nucleophilic conjugate addition (Michael addition). researchgate.net This reaction typically involves the attack of a nucleophile at the C-4 position, leading to the formation of a 3,4-dihydrocoumarin derivative. A variety of nucleophiles can participate in this reaction. For example, the conjugate addition of organozincate species to coumarin derivatives proceeds with high chemoselectivity. cnr.it This method allows for the introduction of alkyl or aryl groups at the C-4 position, often with a high degree of diastereoselectivity when a new stereocenter is formed. cnr.it

Table 2: Examples of Nucleophilic Addition to the Coumarin Ring System

Nucleophile TypeExample ReagentProduct Type
OrganometallicsLithium tetraorganozincates (R₄ZnLi₂)4-Alkyl/Aryl-3,4-dihydro-2H-chromen-2-one derivatives cnr.it
CyanideTetrabutylammonium cyanide4-Cyano-3,4-dihydro-2H-chromen-2-one derivatives researchgate.net
ThiolsThiophenols4-Thiophenyl-3,4-dihydro-2H-chromen-2-one derivatives

Oxidative and Reductive Transformations

The coumarin scaffold can undergo both oxidative and reductive transformations. The double bond in the pyrone ring is susceptible to oxidation, which can lead to various products, including hydroxylated compounds, quinones, or even ring-opened structures through oxidative degradation. acs.orgnih.gov These reactions can be influenced by factors such as pH and the presence of metal ions or enzymes. acs.orgnih.gov For instance, studies have shown that the oxidation of coumarins can be irreversible under oxic conditions and that the rate of degradation increases with pH. acs.org

Conversely, the C3=C4 double bond can be readily reduced. Catalytic hydrogenation is a common method to achieve this, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction selectively saturates the pyrone double bond to yield the corresponding 3,4-dihydrocoumarin derivative without affecting the aromatic ring.

Reactivity of the 2-Oxocyclohexyl Moiety

The 2-oxocyclohexyl group is essentially a cyclohexanone (B45756) ring, which exhibits the rich and well-established reactivity of a cyclic ketone. This reactivity is centered around the carbonyl group and the adjacent α-carbon atoms. msu.edulibretexts.org

Alpha-Carbon Reactivity (e.g., Aldol Condensation, Alkylation)

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl oxygen and the resonance stabilization of the resulting enolate anion. ncert.nic.in This acidity is the basis for a wide range of important carbon-carbon bond-forming reactions.

Aldol Condensation: In the presence of an acid or base catalyst, the enolate of the cyclohexanone moiety can act as a nucleophile and attack the carbonyl carbon of another molecule, such as an aldehyde or another ketone. qiboch.comyoutube.comresearchgate.net This leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate, especially under heating, to yield an α,β-unsaturated ketone (a conjugated enone). qiboch.com The reaction can be a self-condensation or a crossed condensation with a different carbonyl partner. vaia.com

Alkylation: The α-carbons can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be alkylated by reaction with an electrophile like an alkyl halide. ubc.cauoa.grrsc.org This is a powerful method for introducing alkyl chains at the α-position of the cyclohexanone ring. The regioselectivity of the alkylation (at C-1 or C-3 of the oxocyclohexyl ring) can be controlled by the choice of reaction conditions (kinetic vs. thermodynamic control). ubc.carsc.org Furthermore, the alkylation of the planar enolate can lead to different diastereomers. ubc.cayoutube.com

Table 3: Key Reactions at the Alpha-Carbon of the 2-Oxocyclohexyl Moiety

Reaction TypeGeneral ConditionsProduct Type
Aldol CondensationBase (e.g., NaOH) or Acid catalyst, another carbonyl compound (RCHO)β-hydroxy ketone, potentially dehydrating to an α,β-unsaturated ketone qiboch.comvaia.com
AlkylationStrong base (e.g., LDA), then an alkyl halide (R-X)α-Alkyl substituted cyclohexanone derivative ubc.cauoa.gr

Carbonyl Reactivity (e.g., Oxime Formation, Ketalization)

The carbonyl group (C=O) of the cyclohexanone ring is a primary site of reactivity, undergoing nucleophilic addition and condensation reactions.

Oxime Formation: The ketone reacts with hydroxylamine (B1172632) (H₂NOH) in a condensation reaction to form a cyclohexanone oxime. wikipedia.orgnih.gov This reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the C=NOH functional group. wikipedia.org The formation of cyclohexanone oxime is a critical step in the industrial production of caprolactam, the monomer for Nylon 6. nih.gov

Ketalization: The carbonyl group can be protected by converting it into a ketal. This is typically achieved by reacting the ketone with an alcohol or a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. researchgate.netacs.orgyoutube.com This reaction is reversible and forms a cyclic ketal, which is stable under basic and nucleophilic conditions but can be easily removed by aqueous acid to regenerate the ketone. This protection strategy is crucial in multistep syntheses to prevent the ketone from reacting with reagents intended for other parts of the molecule. youtube.comnih.gov

Table 4: Derivatization of the Carbonyl Group of the 2-Oxocyclohexyl Moiety

Reaction TypeReagentsProduct Functional Group
Oxime FormationHydroxylamine (H₂NOH)Oxime (C=NOH) wikipedia.orgnih.gov
KetalizationEthylene glycol, Acid catalyst (e.g., H⁺)Cyclic Ketal researchgate.netacs.org
ReductionNaBH₄ or LiAlH₄Cyclohexanol
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene

Ether Linkage Stability and Cleavage Mechanisms

There are no specific studies in the available scientific literature that detail the stability of the ether linkage in this compound or the mechanisms of its cleavage. In general, ether linkages are known to be relatively stable. researchgate.net Their cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. nih.govunive.it The mechanism of cleavage can proceed via either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway, depending on the nature of the groups attached to the ether oxygen. unive.it

For this compound, acid-catalyzed cleavage would likely involve the initial protonation of the ether oxygen. The subsequent nucleophilic attack by a halide ion could, in principle, occur at either the C-7 of the coumarin ring or the C-1 of the cyclohexyl ring. However, cleavage at the aryl-oxygen bond is generally disfavored. unive.it Therefore, the expected products would be 7-hydroxy-2H-chromen-2-one (umbelliferone) and a halogenated cyclohexanone derivative.

Another potential pathway for ether cleavage in related 7-alkoxycoumarins is the Smiles rearrangement, which has been demonstrated for derivatives of 7-hydroxycoumarins. nih.gov This intramolecular nucleophilic aromatic substitution typically involves the presence of a suitable nucleophile and activating groups on the coumarin ring. However, no such studies have been reported for this compound.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound has not been specifically described in the reviewed literature. The following subsections outline potential, yet hypothetical, derivatization strategies based on the general reactivity of coumarins and related compounds.

Modifications at the Chromen-2-one C-3/C-4 Position

The C-3 and C-4 positions of the coumarin ring are common sites for chemical modification. For instance, the Pechmann condensation, a standard method for coumarin synthesis, can be adapted to introduce substituents at the C-4 position by using different β-ketoesters. nih.gov Post-synthesis modifications are also prevalent. Reactions such as bromination, nitration, and acylation can introduce functionalities at the C-3 position. rsc.org However, no published research specifically details these modifications on the this compound scaffold.

Variations in the Cyclohexyl Moiety Substitution Pattern

The synthesis of analogues with varied substitution patterns on the cyclohexyl moiety would likely start from differently substituted cyclohexanols, which would then be coupled with a 7-hydroxycoumarin derivative via methods like the Williamson ether synthesis. mdpi.com The 2-oxocyclohexyl group itself presents a reactive ketone functionality. This ketone could potentially undergo a range of reactions, including reduction to a hydroxyl group, reductive amination to introduce amino functionalities, or reactions with Grignard reagents to introduce alkyl or aryl groups. researchgate.netnih.gov These modifications would yield a diverse set of analogues, but no such derivatives of this compound have been reported.

Heterocyclic Ring Incorporations

The fusion of heterocyclic rings onto the coumarin scaffold is a widely explored strategy for generating novel compounds with diverse biological activities. Common approaches involve the use of bifunctional reagents that react with substituents on the coumarin ring to form a new heterocyclic ring. For example, hydrazines can react with β-ketoesters to form pyrazoles, and amidines can be used to construct pyrimidine (B1678525) rings. researchgate.net Triazole rings are also commonly introduced via "click chemistry" on an alkyne-functionalized coumarin. nih.gov While there are numerous examples of these reactions on other coumarin precursors, there is no literature describing the synthesis of heterocyclic-fused derivatives starting from this compound.

Computational and Theoretical Investigations of 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. semanticscholar.orgresearchgate.net These methods allow for a detailed understanding of the molecule's reactivity and stability. researchgate.net

HOMO-LUMO Energy Levels and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. nih.govresearchgate.net

For this compound, the distribution of HOMO and LUMO would likely be influenced by the electron-donating ether linkage and the electron-withdrawing lactone ring of the coumarin (B35378) core, as well as the cyclohexanone (B45756) moiety. Theoretical calculations would precisely map these orbitals and quantify their energy levels.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Illustrative)

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8
Energy GapΔE4.7
Ionization PotentialI6.5
Electron AffinityA1.8
Electronegativityχ4.15
Chemical Hardnessη2.35
Chemical SoftnessS0.43
Electrophilicity Indexω3.65

Note: These values are illustrative and would be determined through specific DFT calculations.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on a molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. In the case of this compound, the ESP map would likely show negative potential (red regions) around the carbonyl oxygen atoms of the coumarin and cyclohexanone moieties, indicating their nucleophilic character. Positive potential (blue regions) might be expected around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.com These simulations can provide insights into the conformational flexibility of this compound, which is essential for understanding its biological activity and interactions. scispace.comresearchgate.net

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can model the behavior of this compound in various solvents, such as water or ethanol (B145695), to understand how the solvent affects its three-dimensional structure. The flexibility of the ether linkage and the cyclohexyl ring would be of particular interest, as these can adopt different conformations that may be stabilized by specific solvent interactions.

Ligand-Protein Interaction Modeling (Conceptual)

Conceptually, MD simulations can be employed to model the interaction of this compound with biological targets like proteins. researchgate.net By docking the molecule into the active site of a protein, MD simulations can then be used to predict the stability of the ligand-protein complex, identify key interacting amino acid residues, and estimate binding free energies. nih.govnih.gov This approach is valuable in drug discovery for predicting the potential efficacy of a compound. nih.govnih.gov

Table 2: Conceptual Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Residues
Hydrogen BondingAsp, Glu, Ser, Thr
Hydrophobic InteractionsLeu, Val, Ile, Phe
Pi-Pi StackingPhe, Tyr, Trp

DFT Studies for Reaction Mechanism Predictions

Density Functional Theory (DFT) is a versatile tool for investigating the mechanisms of chemical reactions at the molecular level. rsc.org It can be used to calculate the energies of reactants, transition states, and products, thereby elucidating the most probable reaction pathways. semanticscholar.orgmdpi.com

For this compound, DFT studies could be applied to predict the mechanism of its synthesis, for instance, the O-acylation reaction of a 7-hydroxycoumarin derivative. mdpi.com Furthermore, DFT could be used to explore potential metabolic pathways, such as oxidation or hydrolysis reactions, by calculating the activation energies for different proposed mechanisms. rsc.org This predictive capability is invaluable for understanding the chemical behavior and potential biotransformation of the compound.

Transition State Characterization

The formation of the ether linkage in this compound, likely proceeding through a Williamson-type ether synthesis, represents a key reaction amenable to transition state analysis. This reaction would involve the nucleophilic attack of the 7-hydroxycoumarin anion on a 2-halocyclohexanone. Computational modeling, typically employing Density Functional Theory (DFT) methods, can be used to locate the transition state structure for this SN2 reaction.

The transition state is characterized as a first-order saddle point on the potential energy surface, having a single imaginary frequency corresponding to the motion along the reaction coordinate. For the formation of this compound, the transition state would exhibit the following features:

Elongated Bonds: The bond between the oxygen atom of the coumarin phenoxide and the carbon atom of the cyclohexyl ring would be partially formed, while the bond between the cyclohexyl carbon and the leaving group (e.g., a halogen) would be partially broken. These bond lengths would be intermediate between those of the reactants and the product.

Planar Geometry at the Reaction Center: The carbon atom of the cyclohexyl ring undergoing substitution would exhibit a trigonal bipyramidal geometry, with the incoming nucleophile and the outgoing leaving group in apical positions.

Charge Distribution: There would be a delocalization of negative charge from the nucleophilic oxygen onto the leaving group.

A hypothetical transition state geometry, computed using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G*), could be visualized to understand the steric and electronic factors influencing the reaction.

Reaction Energetics and Kinetics

The energetic profile of the formation of this compound can be computationally determined to understand the feasibility and rate of the reaction. Key energetic parameters include the activation energy (Ea) and the reaction energy (ΔE).

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. The presence of the electron-withdrawing carbonyl group on the cyclohexyl ring may influence the activation energy.

Reaction Energy (ΔE): This is the energy difference between the reactants and the products. A negative ΔE indicates an exothermic and thermodynamically favorable reaction.

These parameters can be calculated from the optimized geometries of the reactants, transition state, and products. The Arrhenius equation and Transition State Theory can then be used to estimate the reaction rate constant (k) at different temperatures.

Table 1: Hypothetical Energetic Data for the Formation of this compound

ParameterHypothetical Value (kcal/mol)Description
Activation Energy (Ea)15 - 25The energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔE)-10 to -20The net energy change of the reaction, indicating thermodynamic favorability.

It is important to note that these values are hypothetical and would need to be confirmed by specific computational studies on this molecule.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Theoretical Activity Predictions

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govtandfonline.com For this compound, a QSAR model could be developed to predict its activity against a hypothetical biological target, such as a specific enzyme or receptor. bas.bgmdpi.com

Descriptor Generation and Selection

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the chemical information of the molecule. nih.govresearchgate.net For this compound, a wide range of descriptors can be calculated using specialized software. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and counts of specific chemical features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: Geometrical properties such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and polarizability. bas.bg

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and electrostatic potential surfaces. bas.bg

Once a large pool of descriptors is generated, a crucial step is to select a subset of relevant descriptors that have a strong correlation with the biological activity and are not highly correlated with each other. This is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression. tandfonline.comresearchgate.net

Table 2: Selected Hypothetical Molecular Descriptors for this compound

Descriptor ClassDescriptor NameHypothetical ValueDescription
PhysicochemicalLogP3.5Octanol-water partition coefficient, indicating lipophilicity.
TopologicalBalaban J Index2.1A topological index that captures the branching and shape of the molecule.
3DMolecular Surface Area350 ŲThe total surface area of the molecule.
Quantum ChemicalHOMO Energy-6.8 eVEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
ConstitutionalNumber of Rotatable Bonds5The number of bonds that allow free rotation, indicating molecular flexibility.

Statistical Model Development for Hypothetical Targets

With a set of selected descriptors, a statistical model can be developed to predict the biological activity of new or untested compounds. Multiple Linear Regression (MLR) is a common method used to create a linear equation that relates the descriptors to the activity. nih.govresearchgate.net

A hypothetical QSAR model for the inhibition of a target enzyme could take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO Energy) + β₃(Molecular Surface Area)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of a training set of coumarin derivatives.

The predictive power and robustness of the developed QSAR model must be rigorously validated using internal and external validation techniques. tandfonline.com Internal validation methods include leave-one-out cross-validation (q²), while external validation involves predicting the activity of an external set of compounds not used in model development. nih.gov

Table 3: Hypothetical QSAR Model Parameters

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.85The proportion of the variance in the dependent variable that is predictable from the independent variables.
q² (Cross-validated R²)0.75A measure of the predictive ability of the model for new compounds.
F-statistic85Indicates the overall significance of the regression model.
Standard Error of Estimate0.25The typical distance between the observed values and the regression line.

Based on such a hypothetical model, the biological activity of this compound could be theoretically predicted, providing valuable guidance for its synthesis and biological evaluation.

Mechanistic Biochemical Investigations of 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One in Vitro and Cellular Focus

Interaction with Specific Enzyme Systems (In Vitro Assays)

The interaction of coumarin (B35378) derivatives with various enzyme systems is a significant area of research. These interactions are fundamental to understanding their potential therapeutic applications.

Kinase Inhibition Profiles

While specific kinase inhibition data for 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one are not available, studies on other coumarin derivatives have demonstrated significant inhibitory activity against various kinases, which are crucial regulators of cell signaling.

For instance, a series of coumarin derivatives have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are key in cell cycle regulation and are prominent targets in cancer therapy. One study identified a thiazolyl-hydrazono-coumarin hybrid, compound 2b , as a potent CDK4 inhibitor. nih.gov Another study on coumarin benzylidene derivatives revealed potent inhibitory activity against EGFR and PI3Kβ kinases. nih.gov Compound 5 from this series showed dual inhibitory action. nih.gov

A different series of coumarin derivatives were identified as allosteric inhibitors of MEK1, a key component of the ERK/MAPK signaling pathway. nih.gov These compounds were found to inhibit the activation of MEK1 by upstream kinases. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Coumarin Derivatives

Compound Target Kinase IC₅₀ (µM) Reference
Compound 2b (thiazolyl-hydrazono-coumarin) CDK4 0.036 nih.gov
Compound 5 (coumarin benzylidene) EGFR 0.1812 nih.gov
Compound 5 (coumarin benzylidene) PI3Kβ Not specified, but twofold higher than LY294002 nih.gov

This table presents data for coumarin derivatives, not the specific subject compound.

Protease Modulation Studies

Specific in vitro studies detailing the modulation of proteases by this compound are not currently available in the reviewed literature. Research on other coumarin derivatives has indicated potential interactions with proteases like activated protein C (APC), a serine protease with anticoagulant and cytoprotective activities. nih.gov However, direct inhibitory or modulatory data on specific proteases by coumarin scaffolds similar to the target compound are limited.

Esterase and Glucuronidase Interactions

The interaction of coumarin derivatives with esterases and glucuronidases is of interest, particularly in the context of metabolism and drug delivery.

Specific data on the interaction of this compound with esterases could not be located.

Regarding β-glucuronidase, several studies have investigated the inhibitory potential of various coumarin derivatives. One study screened twenty-three coumarin derivatives and found that compounds like 7,8-dihydroxy-4-methyl-2H-chromen-2-one (9) and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one (18) displayed notable activity against E. coli β-glucuronidase. eurekaselect.comnih.gov Another study highlighted that the bulkiness of some coumarin derivatives could prevent their entry into the active site of carbonic anhydrase II, an enzyme with esterase activity, suggesting a potential for allosteric inhibition. nih.gov

Table 2: β-Glucuronidase Inhibitory Activity of Selected Coumarin Derivatives

Compound Source IC₅₀ (µM) Reference
7,8-dihydroxy-4-methyl-2H-chromen-2-one (9) E. coli 52.39 ± 1.85 eurekaselect.comnih.gov
3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one (18) E. coli 60.50 ± 0.87 eurekaselect.comnih.gov
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one (15) E. coli 380.26 ± 0.92 eurekaselect.comnih.gov

This table presents data for coumarin derivatives, not the specific subject compound.

Receptor Binding Studies (Cell-Free or Recombinant Systems)

The ability of coumarin derivatives to bind to various receptors is a key aspect of their pharmacological profile.

Affinity and Selectivity Profiling

Direct receptor binding affinity and selectivity data for this compound are not available. However, extensive research has been conducted on other coumarin derivatives, particularly in relation to serotonin (B10506) (5-HT) and cannabinoid (CB) receptors.

Studies on coumarin-piperazine derivatives have shown varying affinities for 5-HT₁A and 5-HT₂A receptors, influenced by substituents on the coumarin and phenyl rings. nih.gov For example, the position of a methoxy (B1213986) group on the phenyl ring and the presence of an acetyl group on the coumarin structure were found to be crucial for modulating affinity. nih.gov

In the context of cannabinoid receptors, a series of modified coumarins were evaluated, with some derivatives showing high affinity at the nanomolar level for both CB1 and CB2 receptors. universiteitleiden.nl The substitution pattern at positions 3, 5, and 7 of the coumarin ring was found to significantly influence both affinity and selectivity. universiteitleiden.nl

Table 3: Receptor Binding Affinity (Ki) of Selected Coumarin Derivatives for Serotonin Receptors

Compound Receptor Ki (nM) Reference
8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (12) 5-HT₁A 67 nih.gov
7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one (13) 5-HT₁A 18 nih.gov
6-acetyl-5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (7) 5-HT₂A 4150 nih.gov

This table presents data for coumarin derivatives, not the specific subject compound.

Table 4: Receptor Binding Affinity (Ki) of Selected Coumarin Derivatives for Cannabinoid Receptors

Compound Receptor Ki (nM) Reference
3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one (36b) CB2 13.7 universiteitleiden.nl
7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one (39b) CB2 6.5 universiteitleiden.nl
Compound 24a CB1 70.3 universiteitleiden.nl

This table presents data for coumarin derivatives, not the specific subject compound.

Allosteric Modulation Investigations

There are no specific studies on the allosteric modulation properties of this compound. However, the concept of allosteric modulation by coumarin derivatives has been explored for certain targets.

A study identified a series of coumarin derivatives as allosteric inhibitors of MEK1 kinase. nih.gov These compounds bind to a site distinct from the ATP-binding site, thereby inhibiting the enzyme's activation. nih.gov This suggests that the coumarin scaffold can serve as a basis for developing allosteric modulators.

Cellular Pathway Modulation (In Vitro Cell Lines)

There is currently no available scientific literature detailing the modulation of cellular pathways in vitro by this compound. The following subsections, which would typically detail the compound's specific effects, remain speculative without experimental data.

Apoptosis Induction Mechanisms

No studies have been identified that investigate the pro-apoptotic potential of this compound. Research on other coumarin derivatives has shown apoptosis induction through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.govnih.govnih.govresearchgate.netmdpi.commdpi.com However, it is unknown if this compound possesses similar activity.

Cell Cycle Arrest Pathways

The effect of this compound on cell cycle progression in any cell line has not been reported. Many other coumarin compounds have been shown to induce cell cycle arrest at various phases, such as G1, S, or G2/M, often through the modulation of cyclins and cyclin-dependent kinases. nih.govnih.govresearchgate.netplos.orgmdpi.com Without specific studies, the impact of the title compound on the cell cycle remains uncharacterized.

Oxidative Stress Response Induction

There is no information regarding the ability of this compound to induce an oxidative stress response in cells. The general class of coumarins has been shown to exhibit both antioxidant and pro-oxidant activities depending on their specific structure and the cellular context. researchgate.netnih.gov The role of this compound in cellular redox homeostasis is yet to be determined.

Gene Expression Profiling (Transcriptomic Analysis)

No transcriptomic studies or gene expression profiling data have been published for cell lines treated with this compound. Such analyses are crucial for understanding the broad impact of a compound on cellular function by revealing changes in gene activity across the genome. nih.govnih.gov

Target Identification and Validation Methodologies

The molecular target(s) of this compound have not been identified.

Affinity Chromatography Approaches

There are no published reports of affinity chromatography or other target deconvolution techniques being used to identify the protein binding partners of this compound. This powerful technique is instrumental in elucidating the mechanism of action of novel bioactive compounds. nih.govnih.govresearchgate.netnd.edursc.org

Proteomics-Based Target Deconvolution

The identification of molecular targets for novel compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. For the compound this compound, specific proteomics-based target deconvolution studies have not been reported in the available scientific literature. However, established chemical proteomics methodologies provide a clear framework for how such an investigation would be conducted to identify its protein binding partners within a complex biological system. mdpi.comnih.govresearchgate.net

A common and powerful strategy for target deconvolution is affinity-based protein profiling (AfBPP). nih.govresearchgate.netnih.gov This approach would involve the chemical synthesis of a probe molecule derived from this compound. This probe would typically incorporate three key features: the parent compound as the "bait," a reactive group for covalent cross-linking to target proteins, and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for enrichment and detection. nih.gov

The general workflow for such a study would be as follows:

Probe Synthesis: A derivative of this compound would be synthesized with a linker arm attached to a photo-activatable cross-linking group (e.g., a diazirine or benzophenone) and a biotin tag. The position of the linker would be chosen to minimize disruption of the compound's native binding interactions. acs.org

Incubation and Cross-linking: The synthesized probe would be incubated with a relevant biological sample, such as a cell lysate or intact cultured cells. Upon exposure to UV light, the photo-activatable group would form a covalent bond with any proteins in close proximity, effectively "capturing" the binding partners.

Enrichment of Target Proteins: The biotinylated protein-probe complexes would then be enriched from the complex mixture using affinity chromatography, typically with streptavidin-coated beads. researchgate.net

Identification by Mass Spectrometry: The enriched proteins would be eluted, digested into peptides (usually with trypsin), and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdrugtargetreview.comdanaher.com The resulting mass spectra are then matched against protein databases to identify the captured proteins. nih.gov

To distinguish specific targets from non-specific binders, control experiments are crucial. These often involve competition assays where the biological sample is pre-incubated with an excess of the original, unmodified this compound before adding the probe. nih.gov Proteins that show significantly reduced binding to the probe in the presence of the competitor are considered high-confidence targets.

Alternative label-free methods, such as the drug affinity responsive target stability (DARTS) assay, could also be employed. acs.org This technique relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. In a DARTS experiment, cell lysates would be treated with this compound and then subjected to limited digestion by a protease. The stabilized target proteins would be more resistant to digestion and could be identified by subsequent analysis on SDS-PAGE and mass spectrometry. acs.org

While the specific protein targets of this compound remain to be elucidated, these established proteomics workflows provide a robust and reliable path for their future identification.

Biotransformation Studies in Isolated Enzyme Systems

The metabolic fate of a xenobiotic compound is a key determinant of its biological activity and clearance. For this compound, a member of the 7-alkoxycoumarin class, biotransformation studies in isolated enzyme systems such as liver microsomes are essential. While direct metabolic studies on this specific compound are not available, extensive research on other 7-alkoxycoumarins provides a strong basis for predicting its metabolic pathways. nih.govnih.govscilit.comdocumentsdelivered.com

The primary metabolic transformation anticipated for this compound in an isolated liver microsomal system is O-dealkylation. nih.govscilit.com This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes and involves the cleavage of the ether bond at the 7-position of the coumarin ring. nih.gov

The principal reaction is expected to be:

O-dealkylation: The cleavage of the (2-oxocyclohexyl)oxy group to yield the primary metabolite, 7-hydroxycoumarin (also known as umbelliferone), and 2-hydroxycyclohexanone. This reaction is dependent on the presence of NADPH and molecular oxygen as cofactors. nih.gov

Further metabolism of the initial products can also occur within the microsomal system. The 7-hydroxycoumarin formed can undergo Phase II conjugation if the appropriate cofactors, such as UDP-glucuronic acid (UDPGA), are supplied, leading to the formation of 7-hydroxycoumarin glucuronide. nih.gov

The rate and selectivity of O-dealkylation are influenced by the specific CYP isozymes present. Studies with various 7-alkoxycoumarins have implicated several CYP families in their metabolism, including CYP1A, CYP2B, CYP2D6, and CYP2E1. mdpi.comnih.gov The large and bulky 2-oxocyclohexyl substituent on this compound may influence which CYP isozymes are primarily responsible for its metabolism. For instance, some CYP isozymes show a preference for substrates with smaller alkyl chains, while others can accommodate bulkier groups. nih.govmdpi.com

In addition to O-dealkylation, minor metabolic pathways could potentially include hydroxylation on the coumarin ring or on the cyclohexyl moiety, although O-dealkylation is generally the predominant route for 7-alkoxycoumarins. nih.gov

A typical in vitro biotransformation study would involve incubating this compound with liver microsomes from a relevant species (e.g., human, rat) in the presence of an NADPH-regenerating system. The reaction mixture would then be analyzed at various time points using techniques like high-performance liquid chromatography (HPLC) to quantify the disappearance of the parent compound and the formation of metabolites. The identity of the metabolites would be confirmed by mass spectrometry.

The following table summarizes the key enzymes and expected metabolites in the biotransformation of this compound in an isolated enzyme system.

Parent Compound Enzyme System Key Enzymes Primary Metabolic Reaction Expected Primary Metabolites
This compoundLiver MicrosomesCytochrome P450 (CYP) family (e.g., CYP1A, CYP2B, CYP2D6)O-Dealkylation7-Hydroxycoumarin, 2-Hydroxycyclohexanone

Advanced Analytical Methodologies for 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, various chromatographic techniques can be employed, each with its own advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like many coumarin (B35378) derivatives. researchgate.net A stability-indicating HPLC method for coumarin analysis in bulk drugs has been developed, demonstrating the utility of this technique. ijpsnonline.com For this compound, a reversed-phase HPLC method would be the most common starting point.

Method development would involve the systematic optimization of several parameters to achieve adequate resolution, peak shape, and sensitivity. Key considerations include the choice of stationary phase, mobile phase composition, and detector settings. Octadecylsilyl (C18) columns are widely used for the separation of coumarin derivatives. researchgate.net

A typical HPLC method for a coumarin derivative might utilize a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. ijpsnonline.comrsc.org Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with different polarities. rsc.org Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification. rsc.org For instance, a UV-spectrophotometric method for the synthesized 7-Hydroxy-4-Methyl coumarin showed maximum absorption at 321nm. iajpr.com

Table 1: Illustrative HPLC Method Parameters for Coumarin Analysis

Parameter Typical Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B
Flow Rate 1.0 mL/min
Detection PDA at 280 nm and 320 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be a powerful tool for its analysis, particularly if it can be derivatized to a more volatile form. GC is suitable for the determination of semi-volatile oxygen heterocyclic compounds. mdpi.com GC methods have been successfully used for the determination of coumarin in various products. nih.gov

For the analysis of less volatile coumarins, a derivatization step to increase volatility and thermal stability is often necessary. Silylation is a common derivatization technique for compounds containing hydroxyl groups, though for the target compound, this would depend on its stability and potential for creating volatile byproducts. The use of a high-temperature capillary column, such as one with a phenyl-arylene polymer stationary phase, would be beneficial.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The structure of this compound contains a chiral center at the cyclohexyl ring attachment point. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. selvita.com It offers advantages such as faster separations and reduced use of organic solvents compared to HPLC. selvita.com

For the chiral separation of the enantiomers of this compound, various chiral stationary phases (CSPs) based on polysaccharides like amylose (B160209) and cellulose (B213188) derivatives would be screened. mdpi.com The mobile phase typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent such as methanol or ethanol (B145695). mdpi.com The development of an efficient chiral separation method can be streamlined by using systems that allow for the automated screening of multiple columns and mobile phases. shimadzu.com In some cases, coupling achiral and chiral columns can simplify the purification of enantiomers from complex mixtures containing achiral impurities. americanpharmaceuticalreview.com

Table 2: Conceptual SFC Method Parameters for Chiral Separation

Parameter Typical Setting
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase Supercritical CO₂ with Methanol (5-40% gradient)
Flow Rate 3 mL/min
Back Pressure 150 bar
Detection UV at 280 nm

| Column Temperature | 40 °C |

Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a high degree of sensitivity and selectivity, making them ideal for trace analysis in complex matrices.

LC-MS/MS (B15284909) for Quantitation and Metabolite Identification (Conceptual)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices and for the identification of metabolites. nih.govmdpi.com A targeted LC-MS/MS method can be developed for the screening of coumarins. mdpi.com For this compound, this would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the collision-induced dissociation (CID) parameters to generate specific precursor-product ion transitions for use in Multiple Reaction Monitoring (MRM).

Conceptually, in a study of its metabolism, urine samples could be analyzed using Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify potential metabolites. mdpi.com The high mass accuracy of a QTOF instrument would aid in the elucidation of the elemental composition of the metabolites. mdpi.com Biotransformations such as hydroxylation, glucuronidation, and sulfation of the coumarin moiety or the cyclohexyl ring could be investigated. mdpi.com

Table 3: Conceptual LC-MS/MS Parameters for Quantitation

Parameter Typical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of the parent compound
Product Ions (m/z) Specific fragments from CID
Collision Energy Optimized for each transition

| Dwell Time | 50 ms |

GC-MS/MS for Structural Elucidation of Byproducts

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful tool for the structural elucidation of volatile and semi-volatile byproducts that may arise during the synthesis or degradation of this compound. A sensitive GC-MS method has been established for the simultaneous quantitative determination of simple coumarins and furocoumarins. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. benthamopen.combenthamopenarchives.com

The fragmentation patterns observed in the electron ionization (EI) mass spectra can provide valuable structural information. For coumarin-type compounds, a characteristic fragmentation is the loss of a CO molecule from the pyrone ring. benthamopen.combenthamopenarchives.com By analyzing the fragmentation of the parent compound and any observed byproducts, it is possible to identify impurities such as starting materials, intermediates, or degradation products.

Spectrophotometric and Spectrofluorometric Detection Methods

Spectroscopic methods are fundamental to the analysis of coumarin compounds, leveraging their intrinsic ability to interact with electromagnetic radiation.

UV-Vis spectroscopy is a robust and accessible technique for determining the concentration of chromophoric compounds like this compound. The core 2H-chromen-2-one structure exhibits characteristic π-π* transitions. The absorption spectrum is influenced by the substitution pattern and the solvent environment. nih.gov For 7-hydroxycoumarins, absorption maxima are typically observed in the UV region. oup.com For instance, 7-hydroxy-4-methyl coumarin in a water-methanol mixture shows a maximum absorption (λmax) at 321 nm. iajpr.com

Conceptually, this compound would be expected to have a similar absorption profile. The ether linkage at the 7-position is unlikely to cause a dramatic shift compared to the parent 7-hydroxycoumarin, though the cyclohexanone (B45756) moiety might have minor electronic effects. A hypothetical UV-Vis absorption profile for the compound is presented below.

Hypothetical UV-Vis Absorption Data for this compound

Solvent Conceptual λmax 1 (nm) Conceptual λmax 2 (nm) Molar Absorptivity (ε) at λmax 1 (L·mol-1·cm-1)
Methanol ~322 ~350 ~15,000
Acetonitrile ~320 ~348 ~14,500

Note: This data is conceptual and based on typical values for 7-substituted coumarins. nih.goviajpr.com The second absorption band is often a shoulder or less pronounced.

Concentration determination would be achieved by constructing a calibration curve based on Beer-Lambert's law, plotting absorbance at a fixed wavelength against a series of known concentrations.

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis spectroscopy, making it ideal for detecting trace amounts of the compound. 7-Hydroxycoumarins are well-known for their strong fluorescence. nih.govacs.org The fluorescence properties, including excitation and emission wavelengths (λex/λem), quantum yield, and lifetime, are highly sensitive to the molecular environment, such as solvent polarity and pH. nih.govnih.gov

The fluorescence of this compound would conceptually originate from the 7-oxy-2H-chromen-2-one fluorophore. The emission is generally characterized by a large Stokes shift (the difference between the excitation and emission maxima). nih.gov For a similar compound, a 7-hydroxycoumarin derivative used as a fluorescent probe, a Stokes shift of 100 nm was observed. nih.govacs.org

Conceptual Fluorescence Properties of this compound

Parameter Conceptual Value Conditions
Excitation Maximum (λex) ~355 nm PBS Buffer (pH 7.4)
Emission Maximum (λem) ~455 nm PBS Buffer (pH 7.4)
Stokes Shift ~100 nm PBS Buffer (pH 7.4)
Quantum Yield (ΦF) 0.30 - 0.60 Varies with solvent

Note: This data is conceptual, based on reported values for high-affinity 7-hydroxycoumarin probes. nih.govacs.org The fluorescence intensity is noted to be strongest in aqueous environments for some derivatives. nih.gov

This high sensitivity makes fluorescence spectroscopy a powerful tool for quantification at low concentrations, far below the detection limits of absorption-based methods.

Electrochemical Methods for Detection

Electrochemical techniques provide an alternative and often complementary approach for the analysis of redox-active molecules. Coumarins can undergo both oxidation and reduction processes at an electrode surface. theijes.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques for investigating the redox behavior of coumarins and for their quantitative determination. uevora.ptnih.gov Studies on 7-hydroxycoumarin (umbelliferone) show that it undergoes a pH-dependent, irreversible oxidation. researchgate.net The oxidation potential can be used for identification, while the peak current is proportional to the concentration.

For this compound, the primary redox-active site would likely be the phenolic ether moiety on the coumarin ring. The oxidation potential would be influenced by the electron-donating nature of the oxy-substituent. The process would likely be irreversible, involving the formation of radical species. uevora.ptresearchgate.net DPV, with its enhanced sensitivity and better resolution, is particularly well-suited for trace analysis. nih.gov

Conceptual Voltammetric Data for this compound

Technique Electrode Medium Conceptual Anodic Peak Potential (Epa) vs. Ag/AgCl
Cyclic Voltammetry (CV) Glassy Carbon Electrode pH 7.0 Phosphate Buffer +0.7 V to +0.9 V

Note: This data is conceptual and extrapolated from studies on umbelliferone (B1683723) and other hydroxycoumarins. researchgate.netresearchgate.net The exact potential would depend on the scan rate and specific experimental conditions.

Amperometric detection is typically coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). In this setup, the analyte is separated from the matrix components before it reaches the electrochemical detector. The detector maintains a constant potential (set at or slightly above the molecule's oxidation potential) and measures the resulting current as the analyte flows past. This method offers high sensitivity and selectivity for electroactive compounds. A method for determining 7-hydroxycoumarin in urine samples used DC amperometry with a detection potential of +0.66 V. researchgate.net This approach would be conceptually viable for this compound following chromatographic separation.

Sample Preparation Strategies for Biological and Environmental Matrices (Conceptual)

The analysis of this compound in complex matrices such as blood plasma or environmental water/soil samples necessitates a robust sample preparation step to remove interfering substances and concentrate the analyte.

For Biological Matrices (e.g., Blood Plasma):

Protein Precipitation (PPT): This is a common first step to remove the bulk of proteins. It involves adding an organic solvent like acetonitrile or methanol, or an acid like perchloric acid, to the plasma sample. nih.gov The mixture is vortexed and then centrifuged to pellet the precipitated proteins. nih.govthermofisher.com

Liquid-Liquid Extraction (LLE): Following PPT, the supernatant can be further purified using LLE. A water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) is added to the aqueous sample. nih.gov The analyte, being a relatively nonpolar organic molecule, will partition into the organic phase, leaving more polar interferences in the aqueous phase. The organic layer is then separated and evaporated to concentrate the analyte.

Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient cleanup than LLE. For a molecule like the target compound, a reversed-phase (C18) or a mixed-mode cation exchange (MCX) cartridge could be used. capes.gov.br The sample is loaded onto the conditioned cartridge, interfering substances are washed away with a weak solvent, and the analyte is finally eluted with a stronger organic solvent like methanol or acetonitrile. capes.gov.br

For Environmental Matrices (e.g., Water, Soil):

Water Samples: For water analysis, SPE is the method of choice. A large volume of the water sample is passed through a C18 SPE cartridge, which adsorbs the coumarin and its derivatives. The cartridge is then eluted with a small volume of organic solvent, effectively concentrating the analyte and removing salts and other polar contaminants.

Soil/Plant Material Samples: Extraction from solid matrices requires an initial solvent extraction step. Methanol or aqueous ethanol are effective solvents for extracting coumarins from plant material. researchgate.netbiotech-asia.org Ultrasonic-assisted extraction (UAE) can enhance the efficiency of this process. nih.gov The resulting extract would then be filtered and could be further cleaned up using LLE or SPE as described above before instrumental analysis. researchgate.net The choice of extraction solvent is critical; polar solvents like methanol and water are generally more efficient for extracting coumarins than nonpolar solvents like diethyl ether or chloroform. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. Its advantages include high recovery rates, effective removal of interfering substances, and the ability to concentrate the analyte of interest. The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of the target analyte.

For a compound like this compound, which possesses both polar (ketone, ether, and lactone groups) and non-polar (aromatic and alicyclic rings) characteristics, several types of sorbents could be theoretically effective. Reversed-phase sorbents, such as C18 or C8, are commonly used for the extraction of coumarin derivatives from aqueous matrices. nih.gov The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. mdpi.com

Hypothetical SPE Protocol Development:

A starting point for developing an SPE method for this compound would involve screening different sorbents and elution solvents. The following table outlines a hypothetical set of parameters that could be investigated.

ParameterCondition 1Condition 2Condition 3
Sorbent Type C18Polymeric Reversed-PhasePhenyl
Conditioning Solvent MethanolAcetonitrileMethanol
Equilibration Solvent Water0.1% Formic Acid in WaterWater
Sample Loading Sample dissolved in aqueous solutionSample pH adjusted to neutral-
Wash Solvent Water/Methanol (90:10, v/v)Water/Acetonitrile (95:5, v/v)0.1% Formic Acid in Water
Elution Solvent MethanolAcetonitrileEthyl Acetate

This table is a hypothetical guide for method development and is not based on published experimental data for the target compound.

Researchers would need to empirically determine the optimal conditions by assessing the recovery and purity of this compound in the eluate, typically using a chromatographic technique like High-Performance Liquid Chromatography (HPLC) for quantification.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is paramount for achieving efficient extraction.

For coumarin derivatives, solvents such as ethyl acetate, dichloromethane, and acetonitrile have been successfully employed. nih.govmdpi.com The efficiency of LLE can be influenced by factors like the pH of the aqueous phase, the solvent-to-sample ratio, and the number of extraction steps.

Hypothetical LLE Protocol Development:

To develop an LLE method for this compound, a systematic evaluation of different organic solvents and extraction conditions would be necessary. The following table presents a hypothetical experimental design for such a study.

ParameterCondition 1Condition 2Condition 3
Extraction Solvent Ethyl AcetateDichloromethaneMethyl tert-butyl ether (MTBE)
Aqueous Phase pH Neutral (pH 7)Acidic (pH 3)Basic (pH 9)
Solvent:Sample Ratio 1:1 (v/v)2:1 (v/v)1:1 (v/v), repeated 3 times
Mixing Method Vortexing for 5 minutesManual shaking in separatory funnelMechanical shaking for 30 minutes

This table is a hypothetical guide for method development and is not based on published experimental data for the target compound.

The recovery of this compound in the organic phase would be quantified to determine the most effective protocol. It is important to note that while LLE is a robust technique, it can be more labor-intensive and consume larger volumes of organic solvents compared to SPE.

Structure Activity Relationship Sar Investigations of 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One Derivatives

Impact of Chromen-2-one Ring Substitutions on Theoretical Activity

The bicyclic chromen-2-one ring is a common scaffold in medicinal chemistry and is amenable to a wide range of substitutions. github.io The nature and position of these substituents can dramatically alter the electronic and steric profile of the molecule, thereby influencing its interaction with biological targets.

The electronic properties of substituents on the coumarin (B35378) ring are a critical determinant of activity. Studies on various coumarin derivatives consistently show that the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly modulate biological effects.

Research into the antifungal properties of coumarin derivatives has shown that the presence of EWGs, such as nitro (NO₂) or acetate (B1210297) groups, tends to favor activity. mdpi.com Similarly, in the context of sirtuin 2 (SIRT2) inhibition, electron-poor chroman-4-ones generally exhibit greater potency than their electron-rich counterparts, suggesting that EWGs enhance activity. acs.org For Mcl-1 inhibitors, introducing a hydrophobic EWG at the C-4 position was found to boost inhibitory capacity. nih.gov Conversely, the specific placement of EDGs, such as methoxy (B1213986) groups, has also been shown to be favorable in certain contexts, like the development of 2-styrylchromones with antioxidant activity. researchgate.net

These findings suggest that for derivatives of 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, the introduction of EWGs, particularly at positions like C-3 or C-4, could theoretically enhance certain biological activities.

Table 1: Theoretical Impact of Electronic Substituent Effects on the Chromen-2-one Ring

Substituent TypePosition on RingTheoretical Effect on ActivityRationale/Example from Literature
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃, Halogens)C-3, C-4, C-6Likely to EnhanceEWGs can increase the electrophilicity of the coumarin ring and may improve interactions with target sites. Found to enhance antifungal and SIRT2 inhibitory activities. mdpi.comacs.org
Electron-Donating Group (EDG) (e.g., -OH, -OCH₃, -CH₃)VariousVariable; Can Enhance or DecreaseEDGs can increase electron density and may improve binding in specific pockets. Hydroxy groups are often key for antioxidant activity. nih.gov Methylation of catechol groups, however, can decrease activity. nih.gov

The size, shape, and position of substituents create steric effects that influence how the molecule fits into a biological target's binding site. Research indicates a delicate balance, where increased bulk can be either beneficial or detrimental depending on the specific location and the target's topology.

For instance, in the development of sirtuin inhibitors, larger substituents at the C-6 and C-8 positions were found to be necessary for achieving significant inhibition. acs.org However, the same study noted that bulky groups at the C-2 position led to a considerable decrease in activity, indicating a space limitation in that region of the binding pocket. acs.org Similarly, studies on cannabinoid receptor agonists showed that excessively large substituents could reduce the conformational flexibility needed for the receptor to transition to its active state. universiteitleiden.nl The selectivity of some coumarin derivatives for monoamine oxidase B (MAO-B) over MAO-A has been attributed to the presence of a bulky side chain that hinders binding to the MAO-A active site. github.io

These observations imply that for derivatives of this compound, the steric bulk of substituents on the aromatic ring must be carefully considered. While larger groups might enhance van der Waals interactions in some cases, they could also cause steric clashes that prevent optimal binding.

Table 2: Theoretical Impact of Steric Effects on the Chromen-2-one Ring

Substituent PositionSubstituent SizeTheoretical Effect on ActivityRationale/Example from Literature
C-3, C-4Small to MediumPotentially FavorablePhenyl substitution at C-3 can enhance MAO-B inhibition. researchgate.net Introduction of groups at C-4 can enhance Mcl-1 inhibition. nih.gov
C-6Medium to LargePotentially FavorableLarger substituents (e.g., bromo) at C-6 can be well-tolerated and enhance activity in certain contexts. acs.org
Other PositionsLarge/BulkyPotentially DetrimentalBulky groups can reduce necessary molecular flexibility or cause steric clashes within a confined binding site. acs.orguniversiteitleiden.nl

Role of the 2-Oxocyclohexyl Moiety in Molecular Recognition

The cyclohexyl ring is not planar and typically adopts a stable chair conformation to minimize steric strain. This three-dimensional structure adds significant bulk and a large hydrophobic surface to the molecule. Studies on coumarin derivatives featuring cyclohexyl ester moieties have highlighted that this group introduces a larger hydrophobic part to the molecule. mdpi.comdoaj.org This hydrophobicity can be crucial for entering and anchoring within hydrophobic pockets of a target protein. The specific conformation and orientation of the cyclohexyl ring can influence how effectively the entire molecule fits within a binding site, potentially improving affinity and selectivity. universiteitleiden.nl

The carbonyl (keto) group on the cyclohexyl ring is a critical functional feature. It can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donor residues (such as the side chains of tyrosine, serine, or asparagine) in a protein's active site.

The importance of such a carbonyl group has been demonstrated in related heterocyclic systems. For example, in a study of chroman-4-one derivatives, any modification to the carbonyl group, including its reduction to a hydroxyl moiety, resulted in a significant loss of inhibitory activity. acs.org This strongly suggests that the carbonyl is essential for molecular recognition and binding. Therefore, the ketone on the 2-oxocyclohexyl moiety of this compound is likely a crucial anchor point for interactions with its biological target.

Influence of the Ether Linkage on Molecular Interactions

The oxygen atom of the ether is a potential hydrogen bond acceptor. More importantly, the linkage provides rotational freedom, allowing the two main parts of the molecule to adopt various spatial orientations relative to each other. This conformational flexibility can be advantageous, enabling the molecule to better adapt to the specific shape of a binding site.

Studies on ether-connected coumarins have shown that the length and nature of the ether chain can be favorable for activity. github.io An elongated ether chain, for example, allowed certain ligands to better occupy a long cavity in the MAO-B active site and establish favorable hydrophobic interactions. github.io This suggests that the ether linkage in this compound plays a vital role in positioning the cyclohexyl and coumarin moieties for optimal interaction with a target protein.

Design and Synthesis of SAR Libraries

The exploration of the structure-activity relationships for derivatives of this compound would necessitate the systematic synthesis of a library of analogous compounds. The core synthetic strategy would likely revolve around the Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the reaction of a nucleophile, in this case, the hydroxyl group of a 7-hydroxycoumarin precursor, with a suitable electrophile.

The foundational reaction for producing the parent compound, this compound, would involve the alkylation of 7-hydroxycoumarin with 2-chlorocyclohexanone (B41772) or a similar reactive derivative in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. niscpr.res.innih.gov

To build a comprehensive SAR library, modifications would be introduced at three key positions: the coumarin core, the cyclohexyl ring, and the linker.

Table 1: Proposed Modifications for SAR Library of this compound Derivatives

Modification SiteProposed SubstituentsRationale for Inclusion
Coumarin Core (R¹) -H, -CH₃, -CF₃, -Cl, -OCH₃To probe the influence of electronic and steric effects on the coumarin scaffold's interaction with biological targets.
Cyclohexyl Ring (R²) -H, -CH₃, -OH, -OCH₃ (at various positions)To investigate the impact of substitution on the lipophilicity, hydrogen bonding capacity, and conformational preference of the cyclohexyl moiety.
Linker Ether, Thioether, Amine, AmideTo evaluate the role of the atom linking the coumarin and cyclohexyl moieties on the overall molecular geometry and binding interactions.

The synthesis of these derivatives would follow established chemical methodologies. For instance, substituted 7-hydroxycoumarins can be prepared via the Pechmann condensation or Knoevenagel reaction. chemmethod.com The variously substituted cyclohexanone (B45756) precursors can be synthesized through standard organic transformations. The resulting library of compounds would then be subjected to biological screening to identify key structural determinants of activity.

Research on other 7-alkoxycoumarin derivatives has demonstrated that the nature of the substituent at the 7-position significantly influences biological activity. For example, studies on 7-alkoxy-4-methylcoumarins have shown that the length and branching of the alkyl chain can affect their metabolic stability and biological efficacy. nih.gov

Computational SAR Approaches (e.g., 3D-QSAR, Pharmacophore Modeling)

In conjunction with synthetic efforts, computational methods are invaluable for rationalizing experimental SAR data and guiding the design of more potent and selective analogs.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This approach would be instrumental in understanding the relationship between the three-dimensional properties of the synthesized derivatives and their biological activity. By aligning the series of molecules and calculating their steric and electrostatic fields, a 3D-QSAR model could be generated. This model would highlight regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential is conducive to activity. For coumarin derivatives, 3D-QSAR studies have successfully identified key structural features required for various biological activities, such as anticancer and enzyme inhibitory effects. nih.gov

Pharmacophore Modeling: A pharmacophore model for this class of compounds would define the essential spatial arrangement of chemical features required for biological activity. Based on a set of active analogs, a pharmacophore model could be generated, typically identifying features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For coumarin derivatives, pharmacophore models have been developed to identify crucial features for activities like antioxidant and α-glucosidase inhibition. mdpi.com For the this compound series, a likely pharmacophore would include:

The lactone carbonyl of the coumarin as a hydrogen bond acceptor.

The aromatic ring of the coumarin as a hydrophobic feature.

The ether oxygen as a potential hydrogen bond acceptor.

The cyclohexyl ring as a bulky hydrophobic group.

The ketone on the cyclohexyl ring as another hydrogen bond acceptor.

Table 2: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Biological Activity
Hydrogen Bond AcceptorThe oxygen atom of the coumarin lactone carbonyl.Interaction with hydrogen bond donor residues in a biological target.
Hydrogen Bond AcceptorThe oxygen atom of the ether linkage.Potential for additional hydrogen bonding interactions.
Hydrogen Bond AcceptorThe oxygen atom of the cyclohexyl ketone.Further anchoring to the target via hydrogen bonds.
Aromatic RingThe benzene (B151609) ring of the coumarin nucleus.π-π stacking or hydrophobic interactions with the target.
Hydrophobic GroupThe cyclohexyl ring.Occupying a hydrophobic pocket within the binding site.

These computational models would serve as powerful predictive tools. They could be used to virtually screen large compound libraries to identify novel candidates with potentially high activity, thereby prioritizing synthetic efforts and accelerating the drug discovery process. The integration of synthetic library design and computational modeling provides a synergistic approach to thoroughly investigate the SAR of this compound derivatives.

Biotransformation and Degradation Pathways of 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One in Vitro and Environmental Focus

Enzyme-Mediated Metabolism (In Vitro Microsomal/Hepatocyte Studies)

In the absence of direct studies, the metabolism of 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is hypothesized to follow the established patterns for coumarin-based compounds, involving both Phase I and Phase II enzymatic reactions. These processes primarily occur in the liver and are designed to increase the water solubility of foreign compounds (xenobiotics), thereby facilitating their excretion from the body. nih.gov

Phase I Metabolic Reactions (e.g., Hydroxylation, Oxidation, Reduction)

Phase I reactions introduce or expose functional groups on the parent molecule. derangedphysiology.com For this compound, several theoretical reactions can be proposed:

Hydroxylation: This is a common metabolic route for coumarins. Cytochrome P450 (CYP) enzymes could introduce hydroxyl (-OH) groups at various positions on both the coumarin (B35378) and the cyclohexyl rings. Potential sites include the aromatic ring of the coumarin structure and various carbon atoms of the oxocyclohexyl moiety.

Oxidation: The cyclohexyl ring is susceptible to oxidation. The ketone group could be further oxidized, or other positions on the ring could be targeted.

Reduction: The ketone group on the cyclohexyl ring is a likely target for reduction to a secondary alcohol, a reaction often catalyzed by cytosolic reductases.

O-dealkylation: Cleavage of the ether linkage between the coumarin and the cyclohexyl ring would result in the formation of 7-hydroxycoumarin (umbelliferone), a well-known metabolite of many 7-alkoxycoumarins, and 2-oxocyclohexanol. nih.gov 7-ethoxycoumarin, a structurally related compound, is known to undergo O-deethylation to form 7-hydroxycoumarin. nih.gov

Table 1: Theoretical Phase I Metabolites of this compound

Proposed MetaboliteMetabolic ReactionEnzymatic System (Probable)
7-hydroxycoumarinO-dealkylationCytochrome P450
7-[(2-hydroxycyclohexyl)oxy]-2H-chromen-2-oneReductionCytosolic Reductases
Hydroxylated derivativesHydroxylationCytochrome P450

Note: This table is based on theoretical pathways and not on experimental data.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the newly introduced or exposed functional groups can undergo Phase II conjugation reactions. drughunter.com These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolite, aiding its elimination.

Glucuronidation: This is a major Phase II pathway for hydroxylated metabolites. The enzyme UDP-glucuronosyltransferase (UGT) would catalyze the transfer of glucuronic acid to a hydroxyl group. The 7-hydroxycoumarin formed via O-dealkylation would be a prime substrate for glucuronidation.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites. This is another common conjugation pathway for phenolic compounds like 7-hydroxycoumarin.

Table 2: Theoretical Phase II Conjugates of this compound Metabolites

Phase I MetaboliteConjugation ReactionResulting Conjugate
7-hydroxycoumarinGlucuronidation7-hydroxycoumarin glucuronide
7-hydroxycoumarinSulfation7-hydroxycoumarin sulfate
Hydroxylated derivativesGlucuronidation / SulfationGlucuronide or sulfate conjugates

Note: This table is based on theoretical pathways and not on experimental data.

Identification and Characterization of Metabolites

The definitive identification and characterization of these hypothetical metabolites would necessitate in vitro studies using liver microsomes or hepatocytes from various species. The standard methodology involves incubating the parent compound with these biological matrices and then analyzing the resulting mixture using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov This analytical approach allows for the separation, detection, and structural elucidation of the metabolites formed.

Chemical Stability and Degradation in Various Media (e.g., pH, Light)

The chemical stability of this compound in different environmental conditions has not been reported. However, the coumarin scaffold is known to be susceptible to degradation under certain conditions.

pH: The lactone ring of the coumarin structure can undergo hydrolysis, particularly under alkaline conditions (high pH), to form a coumarinic acid salt. This reaction is typically reversible upon acidification. The stability across a range of pH values would need to be determined experimentally.

Light: Many organic molecules are susceptible to photodegradation. Exposure to ultraviolet (UV) or even visible light could lead to the degradation of the compound. Photostability studies would be required to assess this potential degradation pathway.

Environmental Fate and Persistence Studies (Theoretical/In Vitro Microorganism Models)

There is no available data on the environmental fate and persistence of this compound. Theoretical considerations and studies of other organic compounds can provide a general framework for its likely environmental behavior.

Biodegradation Pathways in Soil/Water Microorganisms

The biodegradation of organic compounds in the environment is primarily mediated by microorganisms such as bacteria and fungi. The rate and extent of biodegradation depend on several factors, including the chemical structure of the compound, and the environmental conditions (e.g., pH, temperature, oxygen availability). mdpi.com

Microorganisms in soil and water could potentially degrade this compound through enzymatic processes similar to the metabolic pathways observed in mammals. This could involve:

Hydrolysis of the ether bond: This would break the molecule into 7-hydroxycoumarin and 2-oxocyclohexanone.

Opening of the lactone ring: This would lead to the formation of coumarinic acid derivatives.

Degradation of the aromatic and cycloalkane rings: Further degradation of the resulting fragments could occur, potentially leading to smaller, simpler molecules that can be utilized by microorganisms as carbon and energy sources.

The persistence of this compound in the environment is unknown. If it is resistant to microbial degradation, it could persist in soil and water systems. Experimental studies using soil or water microcosms inoculated with relevant microbial consortia would be necessary to determine its biodegradability and to identify the degradation products.

Photolytic Degradation Mechanisms

The environmental fate of this compound is significantly influenced by its susceptibility to photolytic degradation. While specific studies on this exact molecule are not extensively documented, the photochemistry of the coumarin scaffold and its derivatives has been a subject of considerable research. The primary mechanisms of photolytic degradation for coumarin compounds involve photodimerization, photocleavage of substituent groups, and reactions mediated by reactive oxygen species. For this compound, the ether linkage at the 7-position is a key site for photolytic activity.

Upon exposure to ultraviolet (UV) radiation, coumarin and its derivatives can undergo a [2+2] cycloaddition reaction, leading to the formation of cyclobutane-type dimers. This photodimerization is a common pathway for coumarins in solution and can be a significant route of transformation in the environment. The specific stereochemistry of the resulting dimers is dependent on the reaction conditions and the substitution pattern of the coumarin ring.

A more direct and likely significant degradation pathway for this compound involves the photocleavage of the ether bond connecting the 2-oxocyclohexyl group to the 7-position of the coumarin ring. This type of photo-induced cleavage is a well-established reaction for alkoxy-substituted coumarins. The cleavage can proceed through either a heterolytic or a homolytic mechanism.

In a heterolytic cleavage, the C-O bond breaks to form a 7-oxycoumarin anion and a 2-oxocyclohexyl cation. The highly reactive carbocation would then be expected to react rapidly with water or other nucleophiles present in the environment to form hydroxylated or other substituted cyclohexane (B81311) derivatives. The 7-oxycoumarin anion would likely be protonated to yield 7-hydroxycoumarin (umbelliferone), a common and naturally occurring coumarin derivative.

Alternatively, homolytic cleavage of the ether bond would generate a 7-oxycoumarin radical and a 2-oxocyclohexyl radical. These radical species are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from solvent molecules, recombination, or reaction with molecular oxygen to form peroxy radicals, which can then lead to a cascade of further degradation products.

The presence of dissolved oxygen in the environment can also lead to photosensitized reactions. The coumarin nucleus can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to generate singlet oxygen (¹O₂). Singlet oxygen is a highly reactive electrophile that can attack the electron-rich double bonds of the coumarin ring system or the cyclohexyl moiety, leading to the formation of endoperoxides, hydroperoxides, and subsequent oxidative degradation products. This can result in the opening of the pyrone ring of the coumarin structure, leading to the formation of smaller, more polar, and often more biodegradable molecules.

Table of Potential Photolytic Degradation Pathways and Products

Photolytic MechanismInitial Reactive SpeciesPotential Primary Products of this compound
Photodimerization Excited state this compoundCyclobutane dimers of this compound
Heterolytic Ether Cleavage 7-oxycoumarin anion and 2-oxocyclohexyl cation7-hydroxycoumarin (Umbelliferone) and 2-hydroxycyclohexanone
Homolytic Ether Cleavage 7-oxycoumarin radical and 2-oxocyclohexyl radical7-hydroxycoumarin and various degradation products of the oxocyclohexyl radical
Singlet Oxygen Attack Singlet oxygen (¹O₂)Ring-opened products, hydroperoxides, and other oxidized derivatives

Future Directions and Emerging Research Avenues for 7 2 Oxocyclohexyl Oxy 2h Chromen 2 One

Advanced Synthetic Strategies for Enhanced Stereoselectivity

The presence of a chiral center in the 2-oxocyclohexyl moiety of 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one makes stereoselectivity a critical aspect of its synthesis. The biological activity of chiral molecules often resides in a single enantiomer, making the development of enantiopure compounds essential. researchgate.net Future research will increasingly focus on asymmetric organocatalysis and other advanced synthetic methods to control the stereochemistry of the final product.

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of coumarin (B35378) derivatives. researchgate.net For instance, one-pot procedures using catalysts like cinchona primary amine derivatives have successfully produced functionalized coumarins with excellent enantioselectivities (up to 99% ee). nih.gov Similarly, squaramide-based catalysts have been employed in [4+2] cycloaddition reactions to synthesize 3,4-dihydrocoumarins bearing a cyclohexene (B86901) ring with high stereoselectivity. nih.gov

Future strategies will likely involve:

Dual Catalysis Systems: Combining different catalytic modes, such as organocatalysis and metal catalysis, to achieve higher efficiency and stereocontrol in complex transformations. nih.gov

Novel Organocatalysts: The design and application of new chiral catalysts, such as 9-amino-9-deoxyepiquinine, which has been used to achieve enantioselectivities ranging from 24-95% in the synthesis of other chiral coumarins. researchgate.net

Flow Chemistry: Implementing continuous flow processes for stereoselective synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Table 1: Examples of Stereoselective Synthesis Methods for Coumarin Derivatives
Catalyst/MethodReaction TypeKey FeaturesReported EnantioselectivityReference
Cinchona Primary Amine / Silver CarbonateMichael Addition / HydroalkoxylationDual catalysis for the synthesis of five-membered annulated coumarins.Up to 99% ee nih.gov
Squaramide Derivative[4+2] CycloadditionUsed for synthesizing 3,4-dihydrocoumarins with a cyclohexene ring.High stereoselectivity nih.gov
9-Amino-9-deoxyepiquinineOrganocatalyzed Michael AdditionSynthesis of chiral compounds from 4-hydroxycoumarin (B602359) and dibenzylideneacetones.24-95% ee researchgate.net
(DHQ)2PYRConjugated Addition / Nucleophilic SubstitutionEnantioselective synthesis of cyclopropa[c]coumarins.Good to excellent nih.gov

Exploration of Novel Reaction Pathways for Derivatization

The derivatization of the this compound scaffold is crucial for creating libraries of analogs for structure-activity relationship (SAR) studies. Future research will move beyond simple modifications and explore more complex and efficient reaction pathways.

The 7-hydroxycoumarin core, the precursor to the title compound, is a versatile starting point for various derivatization reactions. researchgate.netmdpi.com Key synthetic methods that will continue to be developed include:

C-H Bond Functionalization: Palladium-catalyzed C-H activation strategies are being developed for the direct introduction of functional groups onto the coumarin ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. frontiersin.org

Multicomponent Reactions (MCRs): One-pot MCRs, such as those involving 4-hydroxycoumarins, aldehydes, and α-halo ketones, provide rapid access to complex molecular architectures in an environmentally friendly manner. frontiersin.org

Ring-Opening and Cyclization Reactions: The use of activated aziridines to perform ring-opening reactions with 7-hydroxycoumarins can yield novel amidoethylated derivatives. nih.gov Additionally, intramolecular cyclization reactions can lead to new heterocyclic systems fused to the coumarin core. nih.govresearchgate.net For example, the reaction of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with reagents like carbon disulfide or potassium isothiocyanate can produce oxadiazole and triazole derivatives, respectively. nih.gov

Condensation Reactions: Classic reactions like the Pechmann condensation, Knoevenagel condensation, and Duff reaction will continue to be optimized using greener catalysts and solvents to synthesize key intermediates, such as 8-formyl-7-hydroxycoumarin, which can then be further derivatized. nih.govnih.govresearchgate.net

Integration with Advanced Spectroscopic Techniques (e.g., Cryo-EM for target complexes)

Understanding how this compound and its derivatives interact with their biological targets at an atomic level is fundamental for rational drug design. While X-ray crystallography has been traditionally used, its reliance on crystallizable samples is a major limitation. nih.gov

Cryo-electron microscopy (cryo-EM) is emerging as a revolutionary technique in structural biology that overcomes this hurdle. ucl.ac.uk It allows for the determination of high-resolution structures of large and flexible protein complexes in their near-native state, without the need for crystallization. nih.govucl.ac.uk Recent advances in cryo-EM have enabled the structural analysis of protein complexes as small as ~100 kDa, bringing many drug targets within reach. ucl.ac.uk

Future research will focus on:

Cryo-EM for Coumarin-Target Complexes: Applying single-particle cryo-EM to determine the three-dimensional structures of this compound derivatives bound to their protein targets. This will provide invaluable insights into the binding mode and the conformational changes induced upon binding. youtube.com

Studying Flexible and Membrane-Bound Targets: Cryo-EM is particularly well-suited for studying challenging targets like multi-protein complexes and membrane proteins, which are often difficult to crystallize. ucl.ac.ukyoutube.com This opens up new possibilities for studying coumarins that target such proteins.

Small Protein Structural Analysis: While challenging, new cryo-EM techniques are being explored to solve the structures of smaller proteins (<50 kDa), potentially by binding them to larger molecules like antibody fragments (Fabs) to increase their mass. youtube.com

Development of High-Throughput Screening (HTS) Assays for Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. marinbio.com For this compound and its derivatives, the development of robust and biologically relevant HTS assays is essential for identifying promising lead compounds and elucidating their mechanisms of action.

Future efforts in this area will concentrate on:

Robust Cell-Based Assays: Moving beyond simple viability assays to more sophisticated cell-based models that provide mechanistic insights. This includes assays for monitoring changes in signaling pathways, gene expression, and post-translational modifications. marinbio.com Careful optimization of cell models, seeding density, and reagent concentrations is critical to ensure reproducibility and minimize the signal-to-noise ratio. marinbio.com

High-Content Screening (HCS): Integrating automated microscopy with HTS to analyze multiple cellular parameters simultaneously. HCS can provide detailed information on a compound's effects on cell morphology, protein localization, and organelle function.

Addressing False Positives: A significant challenge in HTS is the high rate of false positives, often caused by compound aggregation or interference with the assay technology. nih.gov Future screening campaigns will incorporate rigorous counter-screens and secondary assays, such as testing for detergent sensitivity, to identify and eliminate these artifacts early in the discovery process. nih.gov

Specific Mechanistic Assays: Developing targeted assays to probe specific biological functions. For example, assays to measure the levels of reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O₂˙⁻), and the concentration of intracellular antioxidants like glutathione (B108866) (GSH) can be used to assess the redox effects of coumarin derivatives in cancer cells. nih.gov

Table 2: Cell-Based Assays for Mechanistic Studies of Coumarin Derivatives
Assay TypeParameter MeasuredPurposeReference
MTT AssayMitochondrial dehydrogenase activity (cell viability)To assess cytotoxicity and anti-proliferative effects. nih.gov
NBT AssaySuperoxide anion radical (O₂˙⁻) levelTo determine the impact on cellular oxidative stress. nih.gov
GSH AssayGlutathione concentrationTo measure the effect on the cellular antioxidant defense system. nih.gov
Quantitative HTS (qHTS)Titration-based activity measurementTo decrease the incidence of false-positives and obtain dose-response curves. nih.gov

Application in Chemical Biology Probes and Tools

The inherent fluorescence of the coumarin ring makes it an excellent scaffold for the development of chemical probes to study biological systems. rsc.org Derivatives of this compound can be engineered to act as sensitive and selective probes for various applications.

Emerging research in this domain includes:

Fluorescent Probes for Bio-imaging: Synthesizing coumarin derivatives that can be used to image specific cellular components, such as cell membranes. nih.gov These probes can help in studying cell dynamics and the localization of biomolecules.

Sensors for Metal Ions and Small Molecules: Designing coumarin-based probes that exhibit changes in their fluorescence properties upon binding to specific metal ions (e.g., Cu²⁺) or biologically relevant small molecules. rsc.org Such probes are valuable tools for environmental monitoring and for studying the role of these species in disease. rsc.org

Probes for Competitive Binding Assays: Developing fluorescently labeled coumarin ligands for use in competitive binding assays. These assays can be used to screen for new, non-fluorescent ligands that bind to the same target protein, as demonstrated with probes for PPARγ. nih.gov The change in fluorescence upon displacement of the coumarin probe provides a direct measure of binding affinity. nih.gov

Design Principles for New Coumarin-Based Chemical Entities

The rational design of new chemical entities based on the this compound structure is key to improving its therapeutic potential. This involves a deep understanding of the structure-activity relationship (SAR) and the use of computational tools. mdpi.com

Key design principles for future research will include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different positions of the coumarin ring (e.g., positions 3, 4, and 7) and the cyclohexyl moiety to understand how these changes affect biological activity. frontiersin.org For example, in some anti-breast cancer derivatives, the length of an alkoxy chain at the 7-position was found to significantly influence activity. mdpi.com

Computational and Docking Studies: Using molecular docking to predict the binding modes of new derivatives with their target proteins. researchgate.net This can help in prioritizing which compounds to synthesize and can guide the design of modifications to improve binding affinity and selectivity. researchgate.netnih.gov

Hybrid Molecule Design: Creating hybrid molecules that combine the coumarin scaffold with other pharmacophores to achieve synergistic effects or to target multiple pathways. For instance, coumarin-chalcone and indole-coumarin conjugates have been developed as potent anti-breast cancer agents. mdpi.com

Target-Specific Design: Designing derivatives to specifically interact with key residues in the binding pocket of a target enzyme or receptor. This template-based design approach has been used to develop coumarin derivatives that target proteins like NUDT5 in breast cancer cells. nih.gov

Q & A

Q. What are the recommended synthetic routes for 7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, and how can intermediates be purified?

The synthesis typically involves coupling a substituted cyclohexanone derivative with a hydroxylated coumarin core. For example, intermediates like 7-hydroxycoumarin derivatives can be alkylated using 2-oxocyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures . Key intermediates should be validated via ¹H NMR and HRMS to confirm regioselectivity and purity .

Q. How can structural characterization be optimized for this compound using spectroscopic and crystallographic methods?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the cyclohexyl and coumarin moieties. For example, the oxy-methylene group (OCH₂) typically appears at δ 4.2–4.5 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Ensure high-resolution data (<1.0 Å) to resolve disorder in the cyclohexyl ring. Hydrogen bonding between the carbonyl group (C=O) and adjacent hydroxyl or ether oxygen atoms can stabilize the crystal lattice .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection at 254 nm (λ_max for coumarins). Mobile phases like acetonitrile/water (70:30) effectively separate degradation products.
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
  • TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved, particularly for flexible substituents like the cyclohexyl group?

  • Multi-conformer refinement : Use SHELXL’s PART instruction to model disorder in the cyclohexyl ring. Apply restraints (SIMU, DELU) to maintain reasonable geometry .
  • DFT calculations : Compare experimental and computed (e.g., B3LYP/6-311+G(d,p)) bond lengths/angles to validate the dominant conformer .
  • Low-temperature data collection : Reduce thermal motion by collecting data at 100 K, improving resolution for flexible groups .

Q. What strategies are effective for designing multitarget derivatives of this compound, such as MAO-B or AChE inhibitors?

  • Scaffold hybridization : Attach pharmacophores like piperidine or morpholine via alkoxy linkers (e.g., 2-(piperidin-1-yl)ethoxy) to enhance blood-brain barrier penetration. For example, 7-[2-(piperidin-1-yl)ethoxy] derivatives show dual AChE/MAO-B inhibition .
  • SAR studies : Systematically vary substituents on the coumarin core and cyclohexyl group. Use in silico docking (AutoDock Vina) to predict binding affinities for targets like MAO-B (PDB: 2V5Z) .

Q. How can discrepancies in bioactivity data between in vitro and in vivo models be addressed?

  • Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at the cyclohexyl ring). Phase I metabolites often reduce efficacy due to increased polarity .
  • PK/PD modeling : Corrogate plasma half-life (t₁/₂) and IC₅₀ values. For instance, ester prodrugs (e.g., nitrate derivatives) can improve bioavailability via slow release .

Q. What computational methods are recommended for predicting physicochemical properties and ADMET profiles?

  • LogP calculation : Use SwissADME or Molinspiration to estimate lipophilicity. Optimal LogP (2–5) ensures membrane permeability.
  • ADMET prediction : Employ QikProp (Schrödinger) to assess CNS activity (% human oral absorption >80% and BBB penetration >0.1). Avoid compounds with high hepatotoxicity risk (e.g., >2 alerts in Derek Nexus) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference
¹H NMR (400 MHz)δ 6.2–6.8 ppm (coumarin C3-H)
X-ray DiffractionSpace group P2₁/c, Z = 4
HRMS (ESI+)m/z calc. 314.1154 [M+H]⁺

Q. Table 2. Optimization of Synthetic Yield

StepReagents/ConditionsYield Improvement
AlkylationK₂CO₃, DMF, 80°C, 12h65% → 82%*
PurificationRecrystallization (MeOH/H₂O)Purity >98%
*Microwave-assisted synthesis reduces reaction time to 2h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.